molecular formula C11H10BrNO2 B6598055 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid CAS No. 894853-35-1

5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid

Cat. No. B6598055
CAS RN: 894853-35-1
M. Wt: 268.11 g/mol
InChI Key: CJCOMIBNBCDZKI-UHFFFAOYSA-N
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Description

5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid, also known as 5-Bromo-DMI or 5-Bromo-Indole-2-carboxylic acid, is an aromatic organic compound with a molecular formula of C9H8BrNO2. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is widely used in both organic and inorganic synthesis, and has been studied for its potential applications in medicinal chemistry, agriculture, and biotechnology.

Scientific Research Applications

5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid has been studied extensively in scientific research, due to its potential applications in medicinal chemistry, agriculture, and biotechnology. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid has been used in the synthesis of various organic compounds, such as dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid is not fully understood, but it is believed to involve the formation of a bromonium ion intermediate, which then undergoes an elimination reaction to form the desired product. This mechanism is similar to that of other brominated compounds, such as bromobenzene and bromoacetamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as some cancer cells. In addition, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid is a useful reagent for organic synthesis in the laboratory, due to its low cost and ease of use. However, it is important to note that it is highly toxic and should be handled with care. In addition, it is also sensitive to light and air, so it should be stored in a dark, airtight container.

Future Directions

The potential applications of 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid are vast, and its use in medicinal chemistry, agriculture, and biotechnology is only beginning to be explored. Future research could focus on the development of more efficient and cost-effective synthesis methods for this compound, as well as the exploration of its biological activity in various organisms. In addition, further research could focus on the development of new pharmaceuticals, agrochemicals, and other organic compounds based on 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid.

properties

IUPAC Name

5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-5-3-9-7(4-8(5)12)6(2)10(13-9)11(14)15/h3-4,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCOMIBNBCDZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid

CAS RN

894853-35-1
Record name 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1:1 isomeric mixture of ethyl 5-bromo-3,6-dimethyl-1H-indole-2-carboxylate and 5-bromo-3,4-dimethyl-1H-indole-2-carboxylate (5.36 g, 18.1 mmol) was dissolved in EtOH (20 mL) and KOH (3.6 g, 54 mmol). The mixture was refluxed for 3 h and gave 4.67 g (99%) of a 1:1 isomeric mixture of the corresponding acids. The mixture was acidified and the precipitate that formed was filtered and dried at 120° C. to afford the title compound (4.39 g, 90.6%). 1H NMR (300 MHz, DMSO-d6) δ, mix 12.96 (s, 1H), 11.50 and 11.40 (2s, 2×0.5H), 7.85 and 7.33 (2s, 2×0.5H), 7.34 and 7.16 (2d, J=8.7 Hz, 2×0.5H), 2.76, 2.73, 2.49 and 2.47 (4s, 4×1.5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-3,4-dimethyl-1H-indole-2-carboxylate
Quantity
5.36 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
90.6%

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